

AF 430 hydrazide fluorescent dye characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 430 hydrazide

Cat. No.: B12376060

[Get Quote](#)

An In-Depth Technical Guide to **AF 430 Hydrazide** Fluorescent Dye

Introduction

AF 430 hydrazide is a specialized fluorescent probe derived from the coumarin dye family, designed for the covalent labeling of biomolecules.^[1] It is characterized by its unique spectral properties, absorbing light in the violet range and emitting in the green-yellow portion of the spectrum.^{[1][2]} This large Stokes shift (112 nm) is particularly valuable for multicolor imaging applications by reducing spectral crosstalk.^[1] The dye exhibits high photostability and its fluorescence is notably insensitive over a wide pH range (pH 4 to 10), making it a robust tool for various bio-conjugation and fluorescence analysis techniques.^{[1][2][3]} The hydrazide functional group provides a specific means of reacting with aldehyde and ketone groups, which can be naturally present or chemically introduced into target molecules like proteins, glycoproteins, and nucleic acids.^[2]

Core Characteristics and Physicochemical Properties

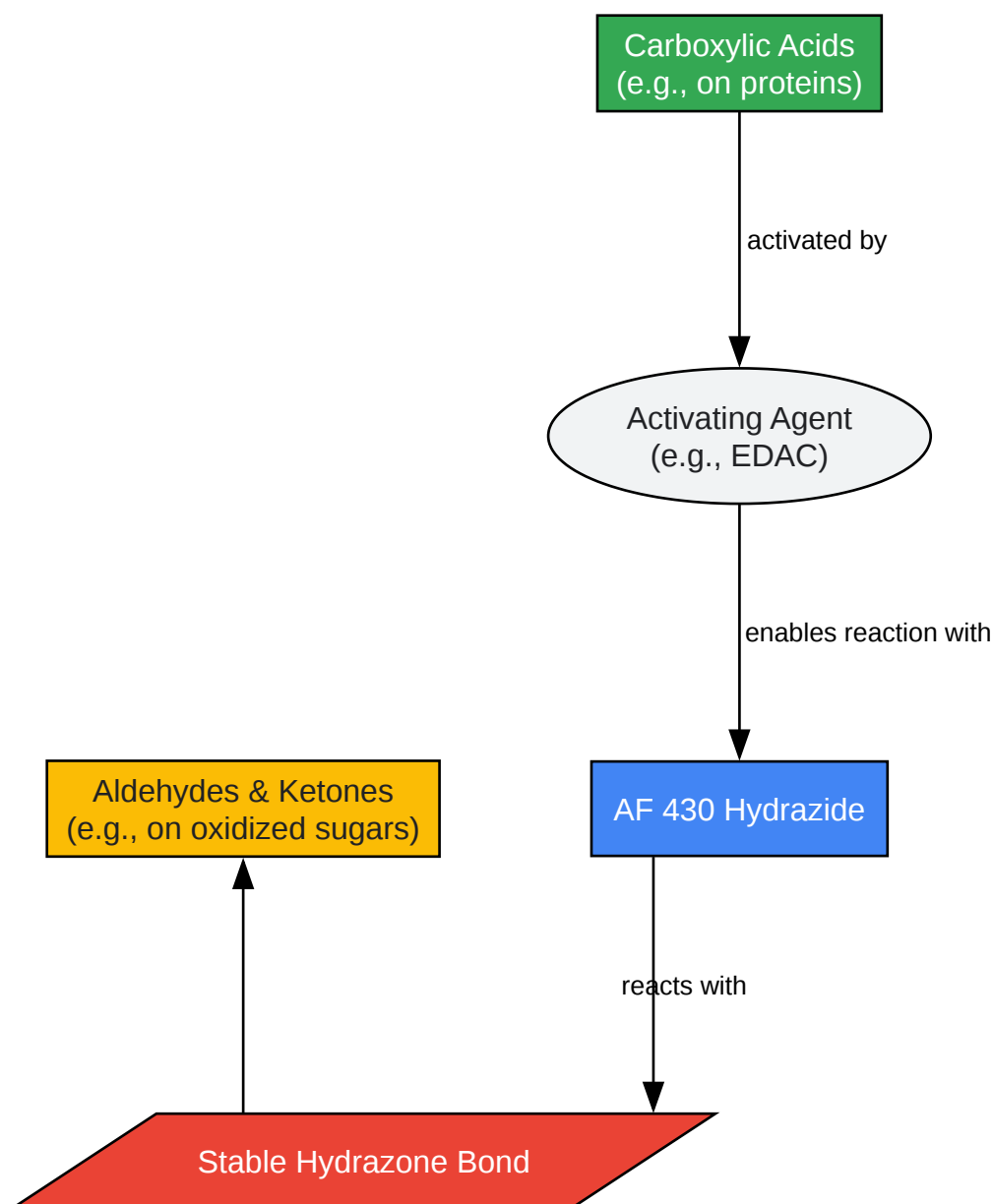
The performance of a fluorescent dye is defined by its quantitative spectral and physical properties. **AF 430 hydrazide**'s characteristics make it suitable for excitation by the 405 nm violet laser line commonly found in fluorescence microscopy and flow cytometry instrumentation.^[1]

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	430 nm	[1][2][3]
Emission Maximum (λ_{em})	542 nm	[2][4][5]
Molar Extinction Coeff. (ϵ)	15,955 L·mol ⁻¹ ·cm ⁻¹	[2]
Fluorescence Quantum Yield (Φ)	0.23	[2]
Stokes Shift	112 nm	[1]
Molecular Weight	517.52 g/mol	[2][6]
Molecular Formula	C ₂₂ H ₂₆ N ₃ F ₃ O ₆ S	[2][6]
pH Sensitivity	Fluorescence is stable between pH 4 and 10.	[1][2][7]
Solubility	Good solubility in DMF, DMSO, and water.	[2]
Purity	>95%	[2][6]

Chemical Reactivity and Conjugation Principles

The primary utility of **AF 430 hydrazide** stems from the reactivity of its hydrazide moiety (—NH—NH₂). This group efficiently and specifically reacts with carbonyls—aldehydes and ketones—under slightly acidic conditions (pH 4-6) to form a stable hydrazone linkage.[2][8] This reaction is the foundation for most labeling protocols involving this dye.

Beyond direct reaction with existing carbonyls, the hydrazide group can be coupled to other functional groups after their conversion or activation. Carboxylic acids, such as those on aspartic and glutamic acid residues in proteins, can be conjugated with **AF 430 hydrazide** in the presence of an activating agent like a carbodiimide (e.g., EDAC).[2][3]



[Click to download full resolution via product page](#)

Core reactivity pathways for **AF 430 hydrazide** conjugation.

Experimental Protocols

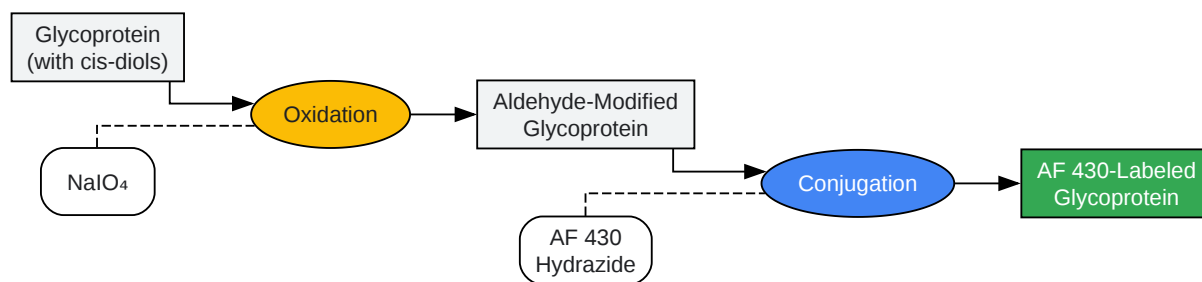
The following sections provide detailed methodologies for common labeling procedures using **AF 430 hydrazide**.

Protocol 1: Labeling of Glycoproteins and Carbohydrates

This method relies on the oxidation of cis-diol groups within sugar moieties to create reactive aldehyde groups, which then couple with the hydrazide dye.^{[2][9]} This is particularly useful for labeling antibodies and other glycosylated proteins.

Methodology:

- **Protein Preparation:** Dissolve the glycoprotein to be labeled in a 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of approximately 2-5 mg/mL.^{[8][9]}
- **Oxidation:**
 - Prepare a fresh 20-100 mM solution of sodium meta-periodate (NaIO_4) in the same acetate buffer.^{[8][9]} Keep this solution protected from light.
 - Add the NaIO_4 solution to the glycoprotein solution to achieve a final periodate concentration of 10 mM.^[9]
 - Incubate the reaction for 20-30 minutes at room temperature in the dark.^[9]
- **Purification:** Remove excess periodate by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with 0.1 M sodium acetate buffer, pH 5.5.^[9] Pool the fractions containing the oxidized protein.
- **Conjugation:**
 - Prepare a stock solution of **AF 430 hydrazide** in an organic solvent like DMSO or DMF.
 - Add a 50- to 100-fold molar excess of the **AF 430 hydrazide** solution to the purified, oxidized glycoprotein.
 - Incubate for 2-4 hours at room temperature, protected from light.^[8]
- **Final Purification:** Remove unreacted dye by extensive dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).



[Click to download full resolution via product page](#)

Workflow for labeling glycoproteins with **AF 430 hydrazide**.

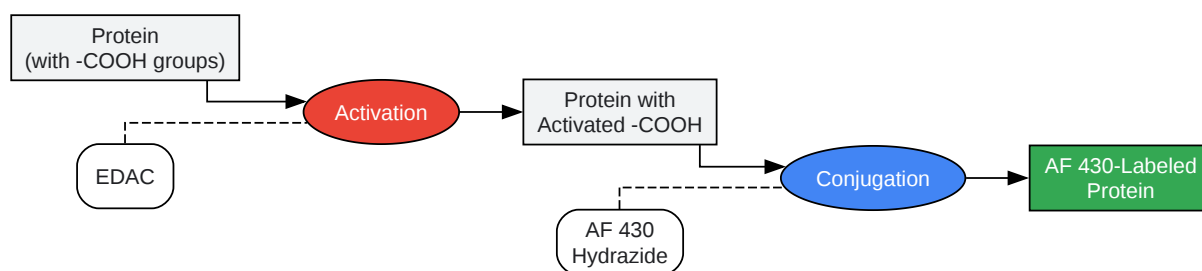
Protocol 2: Labeling of Proteins via Carboxyl Groups

This protocol enables the labeling of proteins at aspartic and glutamic acid residues. It requires the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC), to activate the carboxyl groups for reaction with the hydrazide.^{[2][9]}

Methodology:

- **Protein Preparation:** Dissolve the protein in a suitable buffer that does not contain free amines or carboxyls, such as MES buffer (100 mM MES, 150 mM NaCl, pH 5.0-6.0), to a concentration of 2-10 mg/mL.^[9]
- **Reagent Preparation:**
 - Prepare a 10 mg/mL stock solution of **AF 430 hydrazide** in DMSO or DMF.
 - Immediately before use, prepare a 100 mg/mL stock solution of EDAC in the reaction buffer or water.^[9]
 - (Optional) For increased efficiency, prepare a 10 mg/mL solution of N-hydroxysulfosuccinimide (sulfo-NHS).^[9]
- **Activation and Conjugation:**
 - Add a 20- to 50-fold molar excess of **AF 430 hydrazide** to the protein solution.

- Add a 100-fold molar excess of the freshly prepared EDAC solution. If using sulfo-NHS, add it concurrently.
- Mix gently and incubate for 2-3 hours at room temperature, protected from light.[9]
- Purification: Separate the labeled protein from unreacted dye and coupling reagents using a desalting column or dialysis against a suitable storage buffer.



[Click to download full resolution via product page](#)

Workflow for labeling protein carboxyl groups via EDAC chemistry.

Applications

The distinct spectral characteristics of AF 430 make it a versatile tool. Its large Stokes shift is highly advantageous in multicolor fluorescence experiments, including wide-field and confocal microscopy, as well as flow cytometry, because it minimizes bleed-through from other fluorophores.[1] Its high photostability also makes it suitable for advanced imaging techniques like STED microscopy.[1] Furthermore, its specific spectral properties have led to its use in Förster Resonance Energy Transfer (FRET) studies.[1]

Storage and Handling

For long-term stability, **AF 430 hydrazide** should be stored at -20°C in the dark and desiccated.[2][3][6] When handled, prolonged exposure to light should be avoided to prevent photobleaching.[2][3] The dye can be transported at room temperature for short periods (up to 3 weeks).[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AF 430 hydrazide | Bioproducts Magazine [bioprodmag.com]
- 6. AF 430 hydrazide , Alexa Fluor430 hydrazide-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 7. APDye Fluor 430 | Alexa Fluor 430 Equivalent | AF430 | AxisPharm [axispharm.com]
- 8. interchim.fr [interchim.fr]
- 9. docs.aatbio.com [docs.aatbio.com]
- To cite this document: BenchChem. [AF 430 hydrazide fluorescent dye characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376060#af-430-hydrazide-fluorescent-dye-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com